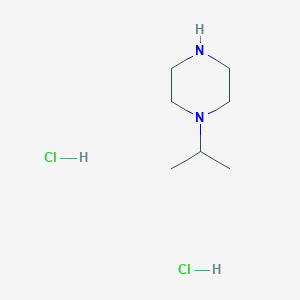
1-Isopropylpiperazine dihydrochloride
Cat. No. B3163742
Key on ui cas rn:
88569-66-8
M. Wt: 201.13 g/mol
InChI Key: KNTNXJQQOXWSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07728129B2
Procedure details


To a solution of tert-butyl piperazine-1-carboxylate (100 g) and acetone (48 mL) in CH2Cl2 (1 L) was added acetic acid (31 mL) and NaBH(OAc)3 (170 g). The reaction mixture was stirred for 18 h, then was diluted with 1 N NaOH (500 mL), and extracted with CH2Cl2 (500 mL×2). The combined organic layers were dried (Na2SO4) and concentrated to a residue. The residue was dissolved in MeOH (200 mL) and 4 M HCl in 1,4-dioxin (700 mL) was added to the reaction mixture over a period of several hours. After 18 h, the reaction mixture was concentrated to yield a solid, which was washed with Et2O (500 mL×2) and dried overnight to yield the title compound as a white solid.






Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1(C(OC(C)(C)C)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:14][C:15]([CH3:17])=O.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(Cl)[Cl:37]>[OH-].[Na+]>[ClH:37].[ClH:37].[CH:15]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)([CH3:17])[CH3:14] |f:3.4,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (500 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in MeOH (200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4 M HCl in 1,4-dioxin (700 mL) was added to the reaction mixture over a period of several hours
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with Et2O (500 mL×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
